molecular formula C14H17N3O2 B7531420 N,3,5-trimethyl-N-(1-pyridin-4-ylethyl)-1,2-oxazole-4-carboxamide

N,3,5-trimethyl-N-(1-pyridin-4-ylethyl)-1,2-oxazole-4-carboxamide

Cat. No. B7531420
M. Wt: 259.30 g/mol
InChI Key: XBNSRRKAKYDPSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,3,5-trimethyl-N-(1-pyridin-4-ylethyl)-1,2-oxazole-4-carboxamide is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as TAK-659 and belongs to the class of drugs known as kinase inhibitors. TAK-659 has been found to have a high affinity for the protein Bruton's tyrosine kinase (BTK), which is involved in the regulation of B cell signaling.

Mechanism of Action

TAK-659 works by inhibiting the activity of N,3,5-trimethyl-N-(1-pyridin-4-ylethyl)-1,2-oxazole-4-carboxamide, which is involved in the regulation of B cell signaling. N,3,5-trimethyl-N-(1-pyridin-4-ylethyl)-1,2-oxazole-4-carboxamide is a key component of the B cell receptor (BCR) signaling pathway, which is important for the survival and proliferation of B cells. Inhibition of N,3,5-trimethyl-N-(1-pyridin-4-ylethyl)-1,2-oxazole-4-carboxamide by TAK-659 disrupts this pathway, leading to apoptosis of B cells.
Biochemical and Physiological Effects:
TAK-659 has been found to have potent inhibitory effects on N,3,5-trimethyl-N-(1-pyridin-4-ylethyl)-1,2-oxazole-4-carboxamide. Inhibition of N,3,5-trimethyl-N-(1-pyridin-4-ylethyl)-1,2-oxazole-4-carboxamide by TAK-659 has been shown to induce apoptosis in B cell malignancies. In addition, TAK-659 has been found to have anti-inflammatory effects due to its ability to inhibit the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

TAK-659 has several advantages for use in laboratory experiments. It has high selectivity for N,3,5-trimethyl-N-(1-pyridin-4-ylethyl)-1,2-oxazole-4-carboxamide, which makes it a useful tool for studying the BCR signaling pathway. TAK-659 has also been found to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, TAK-659 has some limitations, including its poor solubility in water and its potential for off-target effects.

Future Directions

There are several future directions for research on TAK-659. One area of research is the development of more potent and selective N,3,5-trimethyl-N-(1-pyridin-4-ylethyl)-1,2-oxazole-4-carboxamide inhibitors. Another area of research is the use of TAK-659 in combination with other therapies for the treatment of B cell malignancies. Additionally, TAK-659 has potential applications in the treatment of autoimmune diseases, such as rheumatoid arthritis, where B cells play a role in disease pathogenesis.

Synthesis Methods

The synthesis of TAK-659 involves a multi-step process that includes the reaction of 4-bromo-2-nitropyridine with 3,5-dimethyl-1-ethyl-2-nitrobenzene to form 3,5-dimethyl-N-(2-nitrophenyl)benzamide. This intermediate is then reacted with 2-aminooxazole in the presence of a palladium catalyst to form TAK-659.

Scientific Research Applications

TAK-659 has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the use of TAK-659 as a treatment for B cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). TAK-659 has been found to inhibit N,3,5-trimethyl-N-(1-pyridin-4-ylethyl)-1,2-oxazole-4-carboxamide, which is essential for the survival and proliferation of B cells. Inhibition of N,3,5-trimethyl-N-(1-pyridin-4-ylethyl)-1,2-oxazole-4-carboxamide by TAK-659 has been shown to induce apoptosis in B cell malignancies.

properties

IUPAC Name

N,3,5-trimethyl-N-(1-pyridin-4-ylethyl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-9-13(11(3)19-16-9)14(18)17(4)10(2)12-5-7-15-8-6-12/h5-8,10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBNSRRKAKYDPSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N(C)C(C)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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